molecular formula C19H20N2O3 B2527776 N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034512-99-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2527776
CAS No.: 2034512-99-5
M. Wt: 324.38
InChI Key: PJPQGGNRHZQTHF-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a tetrahydrobenzoxazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide are monoamine transporters, specifically dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin . This compound is more potent than similar substances in evoking transporter-mediated release .

Biochemical Pathways

The release of monoamines triggered by this compound affects several biochemical pathways. The elevated levels of dopamine and serotonin in the brain can lead to increased neuronal activity and neurotransmission . This can result in various physiological and psychological effects, including increased alertness, mood elevation, and altered perception .

Pharmacokinetics

Based on its structural similarity to other benzofuran derivatives, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the bioavailability of the compound, its onset and duration of action, and its potential for toxicity .

Result of Action

The action of this compound at the cellular level results in increased levels of monoamines in the synaptic cleft . This can lead to a variety of effects at the molecular level, including changes in gene expression, protein synthesis, and cellular signaling pathways . At the behavioral level, these changes can manifest as increased locomotion and other stimulant-like effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and external conditions such as temperature and pH

Future Directions

The study of benzofuran and tetrahydrobenzo[d]isoxazole derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, reactivity, and potential uses of this specific compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and tetrahydrobenzoxazole intermediates. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The tetrahydrobenzoxazole ring can be synthesized through a similar cyclization process involving an amine and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and tetrahydrobenzoxazole derivatives, such as:

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combination of benzofuran and tetrahydrobenzoxazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(10-14-11-13-6-2-4-8-16(13)23-14)20-19(22)18-15-7-3-5-9-17(15)24-21-18/h2,4,6,8,11-12H,3,5,7,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPQGGNRHZQTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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